molecular formula C8H7F3N2O4S B1435303 N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1845706-41-3

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B1435303
CAS No.: 1845706-41-3
M. Wt: 284.21 g/mol
InChI Key: OWFMTTDOFPVFBH-UHFFFAOYSA-N
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Description

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves the nitration of a suitable precursor followed by sulfonamide formation. One common method involves the nitration of 2-(trifluoromethyl)aniline to form 2-nitro-5-(trifluoromethyl)aniline, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.

Major Products Formed

    Reduction: 2-Amino-5-(trifluoromethyl)phenylmethanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Similar in having trifluoromethyl groups but differs in the presence of a bis-sulfonimide structure.

    2-Nitro-5-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the methanesulfonamide group.

Uniqueness

The presence of both a nitro group and a trifluoromethyl group on the same aromatic ring is relatively rare and provides unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

N-[2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-4-5(8(9,10)11)2-3-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFMTTDOFPVFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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